molecular formula C3H5N3O2S B11727734 (2E)-2-[(carbamothioylamino)imino]acetic acid

(2E)-2-[(carbamothioylamino)imino]acetic acid

Cat. No.: B11727734
M. Wt: 147.16 g/mol
InChI Key: LBPGMKDNBOKEEF-KTAJNNJTSA-N
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Description

(2E)-2-[(carbamothioylamino)imino]acetic acid is an organic compound with a unique structure that includes both a carbamothioylamino group and an imino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(carbamothioylamino)imino]acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out at a temperature range of 50-70°C with continuous stirring to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(carbamothioylamino)imino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(carbamothioylamino)imino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(carbamothioylamino)imino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(carbamothioylamino)imino]propanoic acid
  • (2E)-2-[(carbamothioylamino)imino]butanoic acid
  • (2E)-2-[(carbamothioylamino)imino]pentanoic acid

Uniqueness

(2E)-2-[(carbamothioylamino)imino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C3H5N3O2S

Molecular Weight

147.16 g/mol

IUPAC Name

(2Z)-2-(carbamothioylhydrazinylidene)acetic acid

InChI

InChI=1S/C3H5N3O2S/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1-

InChI Key

LBPGMKDNBOKEEF-KTAJNNJTSA-N

Isomeric SMILES

C(=N\NC(=S)N)\C(=O)O

Canonical SMILES

C(=NNC(=S)N)C(=O)O

Origin of Product

United States

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